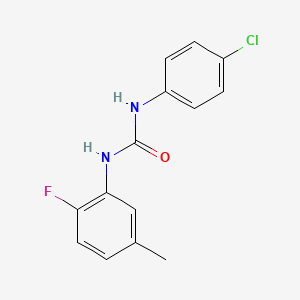

![molecular formula C19H27FN2O3 B5671002 (1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5671002.png)

(1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis process of azaspiro compounds, including those similar to "(1R*,3S*)-3-(2-aminoethoxy)-7-[3-(2-fluorophenyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol," involves complex synthetic routes that typically include the formation of the azaspiro skeleton. This often requires the strategic use of stereochemistry to achieve the desired configuration. A relevant example is the synthesis of chiral quinolone antibacterial agents that utilize stereochemical structure-activity relationship studies to identify potent derivatives against various bacteria (Kimura et al., 1994).

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by the presence of a spiro linkage that connects a cycloalkane ring to another ring, which in this case includes a nitrogen atom, forming the azaspiro moiety. The stereochemistry of such compounds is crucial for their biological activity, with certain configurations being more favorable for binding to target sites. The absolute configuration can be determined through methods such as X-ray crystallography.

Chemical Reactions and Properties

Azaspiro compounds can undergo various chemical reactions, including hydrolysis and acylation, which modify the functional groups attached to the spiro skeleton and can significantly impact their biological activity. For instance, acid-catalyzed hydrolysis of 3,4-dialkyl-substituted azaspiro compounds can lead to significant structural changes, affecting their physicochemical properties (Belikov et al., 2013).

properties

IUPAC Name |

1-[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-3-(2-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O3/c20-15-4-2-1-3-14(15)5-6-18(24)22-10-7-19(8-11-22)16(23)13-17(19)25-12-9-21/h1-4,16-17,23H,5-13,21H2/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOYALMCCBSJIZ-SJORKVTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(CC2OCCN)O)C(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12[C@@H](C[C@@H]2OCCN)O)C(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670925.png)

![1-(2,5-dimethyl-3-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5670930.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5670943.png)

![6-methoxy-1-methyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5670958.png)

![2-(4-methoxyphenyl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5670960.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5670978.png)

![(3S*,4R*)-4-methyl-1-[2-(phenylsulfonyl)ethyl]piperidine-3,4-diol](/img/structure/B5670985.png)

![N-{[(2-methoxy-5-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5670988.png)

![2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5671012.png)

![4-[(4-morpholinylcarbonyl)amino]phenyl 4-morpholinecarboxylate](/img/structure/B5671015.png)